molecular formula C14H12ClNO B312051 2-(4-chlorophenyl)-N-phenylacetamide

2-(4-chlorophenyl)-N-phenylacetamide

Cat. No.: B312051
M. Wt: 245.7 g/mol
InChI Key: FAZLJOFJGATZBB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-phenylacetamide is an acetamide derivative featuring a 4-chlorophenyl group attached to the methylene carbon and a phenyl group as the N-substituent. Its structure combines aromatic chlorination with an amide linkage, making it a versatile scaffold in medicinal and synthetic chemistry. This compound serves as a precursor or intermediate in synthesizing polyimides, pharmaceuticals, and bioactive molecules .

Properties

Molecular Formula

C14H12ClNO

Molecular Weight

245.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-phenylacetamide

InChI

InChI=1S/C14H12ClNO/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17)

InChI Key

FAZLJOFJGATZBB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Reactivity Comparisons

  • 2-Chloro-N-(4-cyanophenyl)acetamide: The cyano group is a stronger electron-withdrawing substituent than chlorine, altering the amide’s electronic environment and reactivity. This compound is used in synthetic organic chemistry for its enhanced electrophilicity, whereas the 4-chlorophenyl group in the target compound provides moderate electron withdrawal .
  • N-(4-Nitrophenyl)-2-phenylacetamide : The nitro group reduces nucleophilicity at nitrogen, making it less reactive in alkylation reactions compared to the N-phenyl group in the target compound. Benzylation studies show lower yields (monitored via GC) due to steric and electronic hindrance .

Pharmacokinetic and Physicochemical Properties

  • 2-(4-Hydroxyphenethyl)-N-phenylacetamide : Isolated from marine bacteria, the hydroxyl group increases polarity, improving aqueous solubility but reducing blood-brain barrier penetration compared to the lipophilic 4-chlorophenyl group in the target compound .
  • This contrasts with the target compound’s single chlorine, balancing lipophilicity and safety .

Comparative Data Tables

Table 2: Physicochemical Properties

Compound logP Molecular Weight (g/mol) Key Functional Groups
2-(4-Chlorophenyl)-N-phenylacetamide ~2.8 259.71 Chlorophenyl, amide
2-Chloro-N-(4-cyanophenyl)acetamide ~1.5 194.62 Cyano, chloro
N-(4-Chlorophenyl)-2-(2,6-diCl-C₆H₃)acetamide ~3.5 314.59 Trichlorophenyl, amide

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